6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline
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Overview
Description
“6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline” is a chemical compound with the linear formula C20H12ClN3 . It’s part of a large class of biologically active compounds known as quinazolines, which have exhibited a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. Various methods have been used, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole fused to a quinazoline, forming a complex heterocyclic compound .Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For instance, nitration is a known electrophilic substitution reaction of quinazoline .Scientific Research Applications
Synthesis and Biological Activity
6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline and its derivatives have been extensively studied for their potential in various biological and pharmacological applications. A notable area of research includes the synthesis of benzimidazo[1,2-c]quinazoline derivatives and their evaluation for antimicrobial properties. For example, the synthesis of these compounds and their antimicrobial evaluation against organisms such as Escherichia coli and Candida albicans have been conducted, highlighting their potential use in antimicrobial treatments (Shri, Aruna, & Vetrichelvan, 2015).
Antitumor and Cytotoxic Properties
Another significant area of research is the investigation of the antitumor and cytotoxic properties of these compounds. Studies have shown that benzimidazo[1,2-c]quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including human colon cancer and cervical cancer cells. This indicates their potential as therapeutic agents in cancer treatment (Braña, Vega, Perron, Conlon, Bousquet, & Robinson, 1997), (Shri, Aruna, & Vetrichelvan, 2016).
Anti-Inflammatory Properties
Research has also delved into the anti-inflammatory potential of these compounds. Specifically, certain derivatives have been identified as inhibitors of tumor necrosis factor alpha (TNF-alpha) production, a crucial mediator in inflammatory processes. This suggests their potential application in treating inflammatory diseases (Galarce, Foncea, Edwards, Pessoa‐Mahana, Pessoa-Mahana, & Ebensperger, 2008).
Bronchodilator Activity
In the field of respiratory medicine, certain 6-substituted benzimidazo[1,2-c]quinazoline derivatives have been synthesized and evaluated for their bronchodilator activity. These studies contribute to understanding their potential use in treating respiratory ailments (Bahekar & Ram Rao, 2000).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular lipids, proteins, and DNA in bacteria, which results in cell death .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific substitutions on the quinazoline ring .
Cellular Effects
The cellular effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are also not completely known. It has been reported that quinazoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of quinazoline derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-(4-chlorophenyl)benzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWUKOKYYDOJSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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